3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Overview
Description
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the desired stereochemistry and functional groups are achieved. Common synthetic routes include:
Cyclization reactions: These are used to form the cyclopenta[a]phenanthrene core structure.
Oxidation and reduction reactions: These are employed to introduce the dioxo groups at positions 3 and 11.
Carboxylation reactions: These are used to introduce the carboxylic acid group at position 17.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to form substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include:
Hydroxylated derivatives: Formed from oxidation reactions.
Hydrogenated derivatives: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
Scientific Research Applications
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene expression: The compound may influence the expression of certain genes involved in disease progression.
Comparison with Similar Compounds
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid can be compared with other similar compounds, such as:
- 10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl undecanoate .
- (1S,13R,19R,22S)-22-Methoxy-11,16-dimethyl-10,15-dioxo-13-phenyl-3,23-dioxa-11,16-diazatricyclo[17.3.1.0~4,9~]tricosa-4,6,8-trien-5-carbonitrile .
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h7-9,13-15,17H,3-6,10H2,1-2H3,(H,23,24)/t13-,14-,15+,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLUJLFMGRNZFU-OUERMZRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2C(=O)O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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